



Application Notes: SiR-Tetrazine in Drug Discovery Research

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Compound of Interest		
Compound Name:	SiR-tetrazine	
Cat. No.:	B12364997	Get Quote

Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), has become a cornerstone technology in drug discovery.[3][4] This reaction is prized for its exceptionally rapid kinetics, selectivity, and biocompatibility.[3][5]

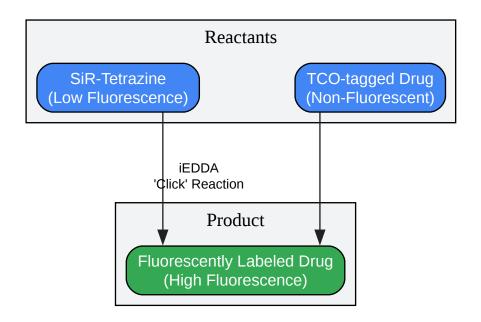
When paired with a high-performance fluorophore like silicon-rhodamine (SiR), the resulting SiR-tetrazine probe becomes a powerful tool for biological investigation. SiR is a far-red, highly photostable, and cell-permeable dye.[6][7] The SiR-tetrazine conjugate uniquely combines these features with a "fluorogenic" property: the tetrazine moiety quenches the SiR fluorescence until it reacts with a dienophile, leading to a significant increase in brightness upon target labeling.[8][9][10] This "turn-on" capability enables no-wash imaging with high signal-to-background ratios, making it ideal for tracking drugs, assessing target engagement, and activating therapeutics in complex biological environments.[2][9][11]

Core Principle: The SiR-Tetrazine Ligation

The primary application of **SiR-tetrazine** involves its rapid and specific covalent reaction with a TCO-tagged molecule of interest (e.g., a drug, antibody, or peptide). This iEDDA cycloaddition is often referred to as a "click" reaction due to its speed and specificity. The fluorogenic nature



of the probe minimizes background fluorescence from unbound **SiR-tetrazine**, as it only becomes brightly fluorescent after reacting with its TCO target.



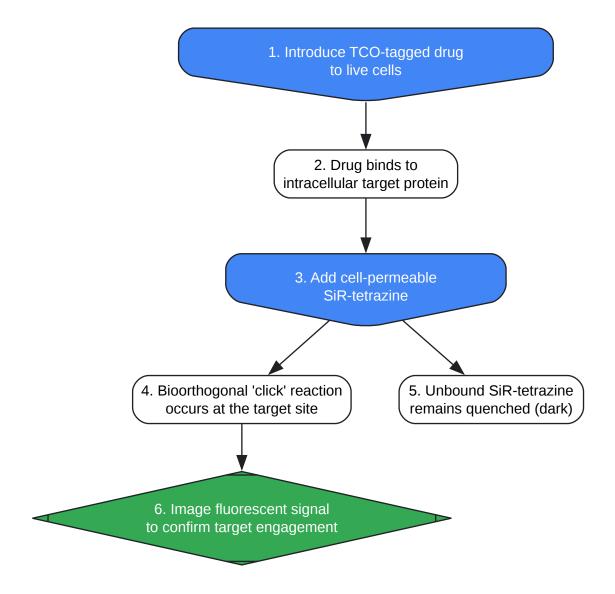
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Figure 1: Bioorthogonal reaction between **SiR-tetrazine** and a TCO-tagged molecule.

Key Applications in Drug Discovery Target Engagement and Occupancy Studies

A critical step in drug development is confirming that a drug candidate binds to its intended molecular target within the complex environment of a living cell.[12] **SiR-tetrazine** provides a direct and visually quantitative method for measuring this engagement. In this assay, a drug candidate is functionalized with a TCO group. When introduced to cells, this TCO-drug binds to its target. Subsequent addition of cell-permeable **SiR-tetrazine** results in a bioorthogonal reaction that fluorescently labels the drug-target complex, allowing for direct visualization and quantification of target engagement.[12][13]





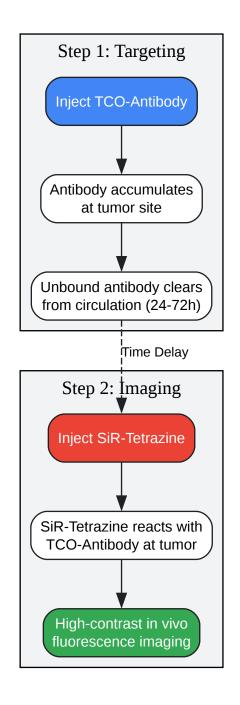
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Figure 2: Workflow for a live-cell target engagement assay using **SiR-tetrazine**.

Pretargeted In Vivo Imaging

Visualizing drug distribution and tumor accumulation in vivo is essential for evaluating efficacy and safety. The pretargeting approach leverages the rapid kinetics of the **SiR-tetrazine** reaction to achieve exceptionally high signal-to-background imaging. First, a TCO-modified targeting vector (e.g., an antibody) is administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound excess clears from circulation. Subsequently, the small, fast-clearing **SiR-tetrazine** is administered. It rapidly finds and "clicks" to the TCO-antibody at the tumor site, lighting it up for near-infrared fluorescence imaging.[4][14][15]





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Figure 3: Logical workflow for pretargeted in vivo imaging.

Spatiotemporal Control of Drug Activity ("Click-to-Release")

Beyond imaging, the tetrazine ligation can be engineered to activate prodrugs.[16] In a "click-to-release" strategy, an active drug is "caged" with a TCO-containing linker, rendering it inert.



[17] The drug remains inactive until it is exposed to a tetrazine. This allows for systemic administration of a non-toxic prodrug, followed by localized activation at a specific time and place by administering the tetrazine, thereby minimizing off-target toxicity.

Quantitative Data

The performance of **SiR-tetrazine** is defined by its photophysical properties and the kinetics of its bioorthogonal reaction.

Parameter	Value	Reference
Absorption Max (λabs)	~652 nm	[7]
Emission Max (λEm)	~674 nm	[7]
Molar Extinction Coefficient (ε)	~1.0 x 10 ⁵ M ⁻¹ cm ⁻¹	[7]
Cell Permeability	Yes	[7][18]
Fluorogenic Turn-On	Yes (significant fluorescence increase upon reaction)	[8][9][19]
Second-Order Rate Constant (k ₂) with TCO	1,000 - >70,000 M ⁻¹ s ⁻¹ (Varies with TCO structure and solvent)	[5][14]

Experimental Protocols Protocol 1: Live-Cell Target Engagement Assay

This protocol provides a general framework for labeling an intracellular target using a TCO-modified ligand and **SiR-tetrazine**.

Materials:

- Cells expressing the target of interest, plated on glass-bottom imaging dishes.
- TCO-functionalized drug/ligand of interest.
- SiR-tetrazine (e.g., Spirochrome, SC008).



- Anhydrous DMSO.
- Complete cell culture medium.
- Phosphate-Buffered Saline (PBS) or live-cell imaging buffer (e.g., FluoroBrite).
- Fluorescence microscope with appropriate Cy5/far-red filter sets.

Procedure:

- Preparation of Reagents:
 - Prepare a 1-10 mM stock solution of your TCO-ligand in anhydrous DMSO.
 - Prepare a 1 mM stock solution of SiR-tetrazine in anhydrous DMSO.[7] Store both stocks at -20°C, protected from light and moisture.[7]
- · Cell Treatment with TCO-Ligand:
 - Culture cells to an appropriate confluency (e.g., 60-80%).
 - Dilute the TCO-ligand stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 μM, but must be optimized for your specific drug).
 - Replace the medium in the imaging dish with the TCO-ligand containing medium.
 - Incubate cells for a sufficient time to allow target binding (e.g., 1-4 hours) at 37°C and 5%
 CO₂.
- Washing:
 - Gently aspirate the TCO-ligand medium.
 - Wash the cells three times with pre-warmed complete medium to remove excess, unbound TCO-ligand.[6]
- SiR-Tetrazine Labeling:



- Dilute the 1 mM SiR-tetrazine stock solution in pre-warmed complete medium to a final working concentration of 1-5 μM.[6]
- Add the SiR-tetrazine solution to the cells.
- Incubate for 30-60 minutes at 37°C and 5% CO₂.[6]
- Final Wash and Imaging:
 - Aspirate the SiR-tetrazine solution.
 - Wash the cells twice with pre-warmed PBS or live-cell imaging buffer.
 - Add fresh imaging buffer to the dish.
 - Image the cells immediately using a fluorescence microscope (confocal, STED, etc.) with a standard Cy5 filter set (e.g., Excitation: 640/30 nm; Emission: 690/50 nm).[18]

Protocol 2: General Protocol for Pretargeted In Vivo Tumor Imaging

This protocol outlines a conceptual workflow for a pretargeting experiment in a tumor-bearing mouse model. All animal procedures must be approved by an appropriate institutional animal care and use committee (IACUC).

Materials:

- Tumor-bearing animal model (e.g., xenograft mouse model).
- TCO-functionalized antibody targeting a tumor-specific antigen.
- SiR-tetrazine.
- Sterile, pyrogen-free PBS or saline for injection.
- In vivo fluorescence imaging system (e.g., IVIS).

Procedure:



- Phase 1: Antibody Targeting
 - Administer the TCO-antibody to the animal, typically via intravenous (tail vein) injection.
 The dose will depend on the specific antibody and must be determined empirically (e.g., 50-100 μg).
 - Allow the antibody to circulate, bind to the tumor, and clear from non-target tissues. This
 clearance phase is critical for achieving a high signal-to-background ratio and can range
 from 24 to 72 hours.
- Phase 2: Probe Administration and Imaging
 - After the clearance period, administer SiR-tetrazine via intravenous injection. The dose is typically much lower than the antibody on a molar basis (e.g., 10-50 nmol).
 - Perform whole-body fluorescence imaging at various time points post-injection (e.g., 1, 4, 8, and 24 hours) using a far-red fluorescence imaging system.
 - Analyze the images to quantify the fluorescence intensity at the tumor site relative to background tissues over time. This will reveal the specific accumulation and labeling of the target tissue.

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